Almax; Almax (antacid); LAS 3876

Description

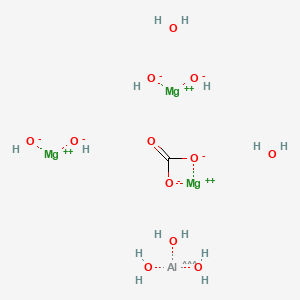

Almax, chemically known as almagate (LAS 3876), is a synthetic crystalline hydrated aluminium-magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O . Its structure consists of brucite-like layers where magnesium is partially substituted by aluminium (3:1 ratio), interleaved with carbonate ions and water molecules . Almagate is distinguished by:

- Rapid acid neutralization: Achieves pH >3 within 1 minute .

- High acid-neutralizing capacity (ANC): 28 mmol HCl/g, per USP standards .

- Prolonged buffering: Maintains gastric pH 3–5 for ~90 minutes .

- Pepsin inhibition: Reduces proteolytic activity by ~59% in humans .

- Bile acid adsorption: Binds bile acids, protecting the gastric mucosa .

- Low sodium content: Reduces cardiovascular risks compared to sodium-rich antacids .

- Thermal stability: Retains ANC and crystal structure under accelerated storage conditions (60°C for 8 months) .

Properties

Molecular Formula |

CH14AlMg3O12 |

|---|---|

Molecular Weight |

318.01 g/mol |

InChI |

InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |

InChI Key |

CFVNECLTKYJMPO-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al] |

Origin of Product |

United States |

Preparation Methods

Method Based on Reaction of Aluminum Hydroxide, Magnesium Hydroxide, and Sodium Acid Carbonate (EP0968133A1)

Reactants and Stoichiometry : Aluminum hydroxide and magnesium hydroxide are reacted in a molar ratio of 1:2, respectively. Sodium acid carbonate (NaHCO₃) is used in molar excess to maintain the pH between 9 and 11 during the reaction.

-

- A suspension of aluminum hydroxide (e.g., 9.44 g, 53 mmol), magnesium hydroxide (e.g., 12.37 g, 212 mmol), and sodium acid carbonate (e.g., 34.4 g, 409 mmol) is prepared in water (about 400 mL).

- The mixture is heated under reflux at boiling temperature for approximately 3 hours.

- After cooling, the solid product is filtered, washed with water, and dried under vacuum at 50–70 °C for about 20 hours.

- The dried solid is resuspended in water and refluxed again for 24 hours, followed by filtration, washing, and vacuum drying at 60 °C.

Product : The final product is aluminum magnesium carbonate hydroxide trihydrate, typically forming rhombohedral crystals with a crystalline cell volume of about 183 ų.

-

- X-ray diffraction (XRD) shows characteristic d-spacing values (e.g., 7.597 Å, 3.798 Å, 2.620 Å, etc.).

- Infrared (IR) spectra show bands at 3500–3400 cm⁻¹ (hydroxyl groups), 1361 cm⁻¹ (carbonate), and other characteristic peaks.

- Differential scanning calorimetry (DSC) confirms thermal properties.

Yield : Approximately 90% under optimized conditions.

Formulations : The compound can be formulated into suspensions, dispersible granulates, tablets, or chewing tablets with excipients such as dimethylpolysiloxane, sorbitol, sodium saccharin, polyvinylpyrrolidone, and flavorings.

| Step | Description | Conditions |

|---|---|---|

| 1 | Mix Al(OH)₃, Mg(OH)₂, NaHCO₃ in water | Molar ratio Al:Mg = 1:2; pH 9–11 |

| 2 | Heat under reflux | Boiling, 3 hours |

| 3 | Cool, filter, wash | Water washing |

| 4 | Dry under vacuum | 50–70 °C, ~20 hours |

| 5 | Resuspend and reflux | 24 hours |

| 6 | Filter, wash, dry | Vacuum drying at 60 °C |

Method Using Precipitation from Aluminum Sulfate and Magnesium Hydroxide (DK156197B)

Reactants : Aluminum sulfate solution is reacted with suspended magnesium hydroxide (and/or magnesium oxide) under stirring.

-

- Magnesium hydroxide is slowly added under vigorous stirring to an aqueous solution of aluminum sulfate.

- The mixture is stirred for about 3 hours with continuous pH monitoring.

- The precipitate formed (aluminum magnesium hydroxide carbonate) is filtered, washed thoroughly with water, and then dried with air flow.

Objective : To produce an antacid material free from extraneous cations and with stable acid-binding capacity even after long storage.

Acid Binding Capacity : The product maintains an ideal buffer zone at pH 3 to 5 with long duration of action.

| Step | Description | Conditions |

|---|---|---|

| 1 | Prepare Al₂(SO₄)₃ aqueous solution | - |

| 2 | Add Mg(OH)₂ suspension slowly | Vigorous stirring |

| 3 | Stir reaction mixture | 3 hours, continuous pH monitoring |

| 4 | Filter precipitate | Use glass filter under reduced pressure |

| 5 | Wash precipitate | Twice with 50 mL water portions |

| 6 | Dry product | Air flow drying |

Method for Preparation of Basic Aluminum Hydroxycarbonate Hydrate (US4053568A)

Reactants : Aluminum sulfate and sodium hydrogen carbonate and/or sodium carbonate solutions are simultaneously added to water under stirring.

-

- Maintain pH between 6 and 8 during precipitation.

- After complete precipitation, adjust pH to about 6 by adding aqueous aluminum salts of strong acids (e.g., aluminum chloride).

- Filter, wash extensively to remove sulfate and chloride ions.

- Optionally suspend the precipitate in ethanol to aid purification.

-

- Uses cheaper aluminum sulfate instead of aluminum chloride or nitrate.

- Produces a product with high antacid effectiveness.

- The product is free of sulfate and chloride ions, meeting pharmaceutical purity requirements.

-

- Temperature: 16–18 °C

- Feed rate: 4000 L/hour for large-scale production

- pH control critical to product quality

| Step | Description | Conditions |

|---|---|---|

| 1 | Simultaneous addition of Al₂(SO₄)₃ and NaHCO₃/Na₂CO₃ | pH 6–8, 16–18 °C |

| 2 | Precipitate formation | Immediate granular precipitation |

| 3 | Adjust pH to ~6 | Add aluminum salt solution |

| 4 | Filter and wash | Until sulfate/chloride free |

| 5 | Purify | Optional ethanol suspension |

Comparative Summary of Preparation Methods

| Aspect | Method 1 (EP0968133A1) | Method 2 (DK156197B) | Method 3 (US4053568A) |

|---|---|---|---|

| Aluminum source | Aluminum hydroxide | Aluminum sulfate solution | Aluminum sulfate solution |

| Magnesium source | Magnesium hydroxide | Magnesium hydroxide suspension | Not explicitly used (focus on Al hydroxycarbonate) |

| Carbonate source | Sodium acid carbonate (NaHCO₃) | Not specified (carbonate formed in situ) | Sodium hydrogen carbonate and/or sodium carbonate |

| Reaction medium | Aqueous, boiling reflux | Aqueous, stirring at room temp | Aqueous, 16–18 °C |

| pH control | 9–11 during reaction | Continuous pH monitoring | 6–8 during precipitation, adjusted to 6 after |

| Purification | Filtration, washing, vacuum drying | Filtration, washing, air drying | Filtration, washing, ethanol suspension |

| Product form | Rhombohedral crystals, trihydrate | Precipitate dried to powder | Basic aluminum hydroxycarbonate hydrate |

| Yield | ~90% | Not specified | Not specified |

| Scale | Lab to pilot scale | Lab scale | Industrial scale possible |

Data Table: Characteristic X-Ray Diffraction d-Spacing Values of Almax (from EP0968133A1)

| d-Spacing (Å) | Intensity (Relative) | Assigned Miller Indices (H K L) |

|---|---|---|

| 7.597 | Strong | (001) |

| 3.798 | Moderate | (002) |

| 2.6202 | Moderate | (101) |

| 2.5698 | Moderate | (102) |

| 2.5322 | Moderate | (110) |

| 2.2830 | Weak | (111) |

| 1.93545 | Weak | (200) |

| 1.72447 | Weak | (201) |

| 1.62930 | Weak | (202) |

| 1.52289 | Weak | (210) |

| 1.49318 | Weak | (211) |

| 1.46002 | Weak | (212) |

| 1.41351 | Weak | (220) |

| 1.38528 | Weak | (221) |

| 1.31011 | Weak | (222) |

Chemical Nomenclature and Structural Information

Chemical Name : Aluminum magnesium carbonate hydroxide trihydrate

Empirical Formula : Al₂Mg₄(OH)₁₂CO₃·3H₂O (common variant)

Synonyms : Almax; Almax (antacid); LAS 3876; Almagate; Carbonic acid, aluminum-magnesium complex

Molecular Features : Contains aluminum and magnesium hydroxide layers intercalated with carbonate and water molecules, forming a stable crystalline structure responsible for its antacid properties.

Chemical Reactions Analysis

Types of Reactions

Almagate undergoes several types of chemical reactions, including:

Neutralization: Almagate neutralizes hydrochloric acid in the stomach, forming aluminium chloride and water.

Adsorption: Almagate adsorbs pepsin, reducing its activity and preventing the breakdown of proteins in the stomach.

Common Reagents and Conditions

The primary reagents involved in the reactions of almagate are hydrochloric acid and pepsin. The reactions typically occur under acidic conditions, such as those found in the stomach.

Major Products Formed

The major products formed from the reactions of almagate include aluminium chloride, water, and adsorbed pepsin. These products help alleviate symptoms of acid-related disorders by reducing stomach acidity and pepsin activity .

Scientific Research Applications

Pharmacological Properties

- Acid Neutralization : Almax demonstrates superior acid-neutralizing capabilities compared to traditional antacids like aluminium hydroxide. In pharmacological studies, it has been shown to effectively raise gastric pH while reducing total acidity without significantly affecting gastric volume .

- Safety Profile : Studies indicate that almagate is devoid of systemic pharmacological effects, making it a safe option for long-term use . It does not influence central nervous system functions or cardiovascular responses at therapeutic doses .

Treatment of Gastroesophageal Reflux Disease (GERD)

Almax has been extensively studied for its efficacy in managing GERD. A randomized crossover trial demonstrated that single doses of almagate formulations effectively controlled acidity in patients with reflux esophagitis. The trial highlighted that both AlmaxRetard® and Almax® formulations were equally effective in maintaining esophageal pH levels .

Management of Peptic Ulcers

The use of almagate has been explored in patients with peptic ulcers due to its ability to neutralize gastric acid rapidly and maintain a stable gastric pH. Its effectiveness in inhibiting pepsin activity further supports its role in ulcer management .

Comparative Analysis of Antacid Potencies

The following table summarizes the comparative effectiveness of almagate against other antacids based on various pharmacological studies:

| Antacid Type | Acid Neutralization Capacity | Speed of Action | Duration of Activity | Pepsin Inhibition |

|---|---|---|---|---|

| Almagate (Almax) | High | Rapid | Prolonged | Yes |

| Aluminium Hydroxide | Moderate | Slow | Short | No |

| Magaldrate | Moderate | Moderate | Moderate | Variable |

Case Study 1: Efficacy in GERD Management

In a double-blind study involving 60 patients diagnosed with GERD, participants receiving almagate reported significant improvements in symptoms compared to those on placebo. The study measured esophageal pH levels pre- and post-treatment, confirming the antacid's effectiveness in symptom relief and acid control .

Case Study 2: Long-term Safety Profile

A longitudinal study monitored patients using almagate over six months for chronic gastritis. Results showed no adverse effects on renal function or electrolyte balance, reinforcing almagate's safety for prolonged use .

Mechanism of Action

Almagate exerts its effects by neutralizing hydrochloric acid in the stomach and inhibiting the activity of pepsin. The compound reacts with hydrochloric acid to form aluminium chloride and water, which reduces stomach acidity. Additionally, almagate adsorbs pepsin, preventing it from breaking down proteins in the stomach. This dual action helps alleviate symptoms of acid-related disorders and promotes healing of ulcers .

Comparison with Similar Compounds

Aluminium Hydroxide

Clinical Findings : In pentagastrin-induced hyperacidity, 1 g almagate reduced titratable acid by 87.5% vs. 45.1% for aluminium hydroxide . Almagate also demonstrated superior mucosal protection due to bile acid adsorption .

Hydrotalcite and Magaldrate

Hydrotalcite (Mg₆Al₂(OH)₁₆CO₃·4H₂O) and magaldrate (Al₅Mg₁₀(OH)₃₁(SO₄)₂·nH₂O) are layered double hydroxides with structural similarities to almagate.

Key Differences : Almagate neutralizes acid faster than hydrotalcite and retains activity even as pH rises, whereas hydrotalcite and magaldrate lose efficacy at higher pH .

Calcium Carbonate and Sodium Bicarbonate

Clinical Implications : Calcium carbonate and sodium bicarbonate cause pH overshooting (>8), unlike almagate, which maintains optimal pH 3–5 . Sodium bicarbonate’s low ANC and systemic risks limit its utility .

Aluminium-Magnesium Co-gels (e.g., Maalox)

Advantages of Almagate : Co-gels lose efficacy under gastric dynamics, whereas almagate’s crystalline structure ensures consistent ANC .

Biological Activity

Almax, also known as almagate (chemical formula: ), is a novel antacid that combines aluminum and magnesium hydroxides. Its primary function is to neutralize gastric acid, providing relief from conditions such as heartburn, indigestion, and gastroesophageal reflux disease (GERD). This article delves into the biological activity of Almax, supported by pharmacological studies, comparative analyses, and case studies.

Almax acts by increasing the pH of gastric secretions, thereby neutralizing excess hydrochloric acid. This action alleviates symptoms associated with acidity-related conditions. The unique composition of Almax allows it to inhibit pepsin activity in gastric juice, which is crucial for protein digestion but can contribute to mucosal damage in acidic environments. Studies indicate that Almax demonstrates a superior capacity for acid neutralization compared to traditional antacids like aluminum hydroxide .

Pharmacological Studies

- Potency Comparison : In a study involving rats with pyloric ligatures, Almax was found to be significantly more effective than aluminum hydroxide in raising gastric pH and reducing acidity without affecting the volume of gastric juice produced. The doses tested ranged from 125 mg/kg to 500 mg/kg .

- Safety Profile : Almax was administered at doses up to 3 g/kg in mice without any observed effects on the central or autonomic nervous systems. Additionally, it did not influence cardiovascular responses in anesthetized cats at doses up to 500 mg/kg, indicating a favorable safety profile devoid of systemic pharmacological or toxicological effects .

Comparative Efficacy

A comparative study using a Heidelberg capsule assessed the acid-neutralizing capacity of Almax against a popular aluminum-magnesium hydroxide mixture (referred to as antacid A). The results showed that both antacids rapidly neutralized gastric acid; however, Almax reached a higher maximum pH (mean 8.3) compared to antacid A (mean 7.6). Furthermore, the duration of effect was comparable between both antacids, averaging around 48-54 minutes .

Case Studies and Clinical Applications

In clinical settings, Almax has been utilized effectively for managing symptoms associated with gastritis and peptic ulcers. Its rapid onset of action makes it suitable for acute symptom relief. However, it is crucial to note that while Almax provides symptomatic relief, it does not address the underlying causes of acid-related disorders and should not be used as a long-term solution without medical supervision .

Side Effects and Considerations

While Almax is generally well-tolerated, potential side effects may include:

- Diarrhea or Constipation : Commonly associated with magnesium and aluminum-based antacids.

- Flatulence : May occur due to gas production during neutralization.

- Stomach Cramps : Rare but possible with high doses .

Patients with specific health conditions such as renal disease or those taking other medications should consult healthcare providers before using Almax due to possible interactions and contraindications .

Summary Table: Antacid Comparison

| Antacid | Active Ingredients | Neutralizing Capacity | Common Side Effects |

|---|---|---|---|

| Almax | Aluminum-Magnesium Hydroxycarbonate | High | Diarrhea, Constipation |

| Antacid A | Aluminum Hydroxide & Magnesium Hydroxide | Moderate | Constipation |

| Calcium Carbonate | Calcium Carbonate | Very High | Acid rebound |

| Sodium Bicarbonate | Sodium Bicarbonate | Low | Fluid retention, Alkalosis |

Q & A

Basic: What standardized experimental methods are recommended to quantify the acid-neutralizing capacity (ANC) of Almax (almagate)?

Answer:

The ANC of Almax can be determined via back-titration . A typical protocol involves:

Simulating gastric acid using 0.1M HCl.

Adding a known mass of Almax to the acid and allowing neutralization.

Titrating the remaining unneutralized acid with NaOH (0.1M) using phenolphthalein as an indicator.

Calculating ANC as mEq HCl/g antacid using the formula:

Researchers should control variables like temperature, agitation speed, and particle size to ensure reproducibility .

Advanced: How can researchers resolve contradictions in pharmacokinetic data for Almax across studies (e.g., bioavailability variations)?

Answer:

Discrepancies often arise from differences in experimental design or analytical techniques . To address this:

- Meta-analysis : Use tools like Web of Science or PubMed Central to aggregate data, identifying outliers or methodological biases.

- In vitro-in vivo correlation (IVIVC) : Validate dissolution profiles (e.g., USP Apparatus II at 50 rpm) against clinical plasma concentration data .

- Sensitivity analysis : Test variables like gastric pH (simulated via biorelevant media) or dosing schedules to isolate confounding factors .

Basic: What pharmacological mechanisms explain Almax’s efficacy as an antacid?

Answer:

Almax’s active ingredient, almagate (a hydrated aluminum-magnesium hydroxycarbonate), neutralizes gastric acid via:

Chemical reaction : .

Buffering : Sustained neutralization due to slower dissolution of aluminum hydroxide .

Mucoadhesion : Aluminum ions bind to gastric mucosa, prolonging residence time .

Advanced: What methodologies are recommended for studying Almax’s long-term interactions with proton pump inhibitors (PPIs) or H2 blockers?

Answer:

Crossover clinical trials : Compare gastric pH profiles in cohorts using Almax alone vs. Almax + PPIs, monitored via 24-hour pH-metry .

Computational modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models (e.g., GastroPlus) to predict adsorption competition .

In situ perfusion studies : Use rodent models to quantify mucosal binding efficiency via fluorescence microscopy .

Basic: How can researchers retrieve physicochemical properties of Almax (e.g., solubility, stability) from authoritative databases?

Answer:

- Reaxys/SciFinder : Search using CAS Registry Numbers (e.g., Almagate: 50958-44-6) to access peer-reviewed solubility data, degradation pathways, and spectral profiles .

- Web of Science : Filter results by "Antacids" and "Aluminum Compounds" to identify stability studies under varying pH/temperature .

- Pharmacopeial standards : Cross-reference USP-NF monographs for validated testing protocols .

Advanced: What advanced analytical techniques are suitable for characterizing Almax’s stability in simulated gastrointestinal environments?

Answer:

- X-ray diffraction (XRD) : Monitor crystallinity changes during acid exposure to detect structural degradation .

- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantify leached aluminum/magnesium ions to assess safety thresholds .

- Atomic force microscopy (AFM) : Visualize surface morphology alterations after repeated neutralization cycles .

Basic: How do researchers validate the reproducibility of Almax’s antacid efficacy across experimental models?

Answer:

- Interlaboratory studies : Share standardized protocols (e.g., ANC testing) via platforms like ResearchGate .

- Positive controls : Compare results against reference antacids (e.g., calcium carbonate) in parallel trials .

- Statistical rigor : Apply ANOVA to assess batch-to-batch variability and ensure p-values <0.05 .

Advanced: What strategies mitigate bias in clinical trials evaluating Almax’s efficacy in diverse populations?

Answer:

- Stratified randomization : Group participants by age, BMI, or comorbidities to control confounding variables .

- Blinding protocols : Use double-blind designs with placebo-matched formulations (e.g., identical texture/taste) .

- Ethnopharmacological analysis : Adjust dosing based on genetic polymorphisms in drug-metabolizing enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.